molecular formula C11H14N4O3 B1305142 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 668462-40-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B1305142
CAS No.: 668462-40-6
M. Wt: 250.25 g/mol
InChI Key: IUCLFDYHPORJNR-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide, also referred to as NPCA, is an organic compound that has a variety of applications in scientific research. It is a heterocyclic amide that is composed of a piperidine ring and a 3-nitropyridine moiety. It is a white, crystalline solid with a melting point of 135-136°C. NCPAs have been used in the synthesis of a variety of organic molecules, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

PET Tracers for 5-HT1A Receptors

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides by labeling their 4-nitropyridin-2-yl precursors for PET imaging. These compounds showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies due to their reversible antagonism, high brain uptake, and stability (García et al., 2014).

Hydrogen Bonding Studies

Smith and Wermuth (2010) explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, showing the structural versatility of piperidine derivatives in forming hydrogen-bonded structures. This work underscores the utility of such compounds in molecular assembly and the design of crystal structures (Smith & Wermuth, 2010).

Antileukemic Activity

Vinaya et al. (2011) synthesized novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives to explore their anticancer effects. Some derivatives exhibited significant antiproliferative activity against human leukemia cells, suggesting the therapeutic potential of piperidine derivatives in cancer treatment (Vinaya et al., 2011).

Inhibitors of Soluble Epoxide Hydrolase

Londregan et al. (2018) identified N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. This discovery presents a new avenue for the development of therapeutics targeting cardiovascular diseases (Londregan et al., 2018).

Synthesis and Bioactivity Studies

Khatiwora et al. (2013) synthesized metal complexes of new benzamides derived from piperidine and evaluated their antibacterial activities. This study highlights the role of piperidine derivatives in the development of new antimicrobial agents (Khatiwora et al., 2013).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with reactive oxygen species, which are crucial in cellular signaling and homeostasis . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NLRP3 inflammasome activation, which is a critical component of the immune response . This modulation can lead to changes in the expression of genes involved in inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can induce a K+ efflux, which is a common trigger for NLRP3 activation . Additionally, it may cause post-translational modifications that alter the function of target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be affected by factors such as light and temperature, which may lead to degradation over time . Long-term exposure to the compound can result in sustained changes in cellular processes, including prolonged activation or inhibition of specific pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of immune response. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may cause significant alterations in cellular metabolism and gene expression, leading to potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. For example, it may influence the activity of enzymes involved in the production of reactive oxygen species, thereby altering cellular redox states .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLFDYHPORJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384461
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

668462-40-6
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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